4-Pentenal

Description

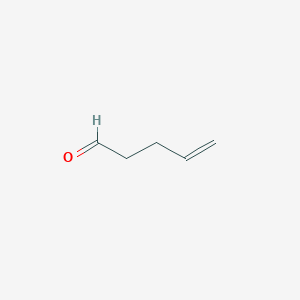

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

pent-4-enal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O/c1-2-3-4-5-6/h2,5H,1,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUMSUJWRUHPEEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1062178 | |

| Record name | 4-Pentenal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1062178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

84.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless liquid; Cooked brown and roasted aroma | |

| Record name | 4-Pentenal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1608/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Slightly soluble in water; soluble in pentane and diethyl ether, Soluble (in ethanol) | |

| Record name | 4-Pentenal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1608/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.853-0.857 | |

| Record name | 4-Pentenal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1608/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

2100-17-6 | |

| Record name | 4-Pentenal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2100-17-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Pentenal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002100176 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Pentenal | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Pentenal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1062178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pent-4-enal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.605 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-PENTENAL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/71K1W8950B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-Pentenal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032458 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis Methodologies and Advanced Synthetic Routes for 4 Pentenal and Its Substituted Analogues

Catalytic Synthesis Approaches

Hydroformylation of 4-Pentenal to Adipic Aldehyde

The hydroformylation of this compound is a key reaction for producing adipic aldehyde (hexanedial), a versatile starting material for the synthesis of industrially relevant compounds such as adipic acid and hexamethylenediamine, which are precursors for polyamide nylon-6,6 fishersci.cathegoodscentscompany.comwikipedia.org. This process involves the addition of carbon monoxide and hydrogen (syngas) across the double bond of this compound. Studies have demonstrated that the selectivity towards adipic aldehyde can be significantly enhanced, exceeding 95%, through careful variation of ligand structures in the catalytic system fishersci.cathegoodscentscompany.comnih.govthegoodscentscompany.com.

Ligand Design and Selectivity Enhancement in this compound Hydroformylation

Ligand design plays a pivotal role in optimizing the selectivity and activity of hydroformylation reactions involving this compound. Various phosphine (B1218219) and phosphite (B83602) ligands have been extensively investigated to achieve high selectivity towards adipic aldehyde fishersci.cathegoodscentscompany.comnih.govthegoodscentscompany.comnih.gov. For instance, in the hydroformylation of this compound, a bisphosphine ligand demonstrated a remarkable 98% selectivity, while a highly active bisphosphite ligand achieved 96% selectivity wikipedia.org. The adipaldehyde (B86109) selectivity is strongly influenced by the type of ligand employed and exhibits a correlation with the natural bite angle of the ligands nih.gov.

Furthermore, the reaction medium can also impact selectivity. Utilizing CO2-expanded toluene (B28343) media has been shown to significantly enhance the regioselectivity towards adipaldehyde, with selectivities reaching up to 85% even with simpler Rh/TPP catalyst complexes nih.govontosight.ai.

The following table illustrates the selectivity achieved with various ligands in the hydroformylation of this compound to adipic aldehyde:

| Ligand | Substrate | Adipaldehyde Selectivity (%) | Reference |

| DIOP | Butadiene | ~40 | nih.gov |

| 6-DPPon | This compound | ~93 | nih.gov |

| Bisphosphine ligand | This compound | 98 | wikipedia.org |

| Bisphosphite ligand | This compound | 96 | wikipedia.org |

| Rh/TPP (in CO2-expanded toluene) | This compound | Up to 85 | nih.govontosight.ai |

Mechanistic Insights into Isomerizing Hydroformylation

Isomerizing hydroformylation is a crucial mechanistic pathway that contributes to the selectivity observed in the formation of adipaldehyde, particularly when starting from 1,3-butadiene (B125203) fishersci.ca. Density functional theory (DFT) studies have provided detailed insights into the alkene isomerization pathways involved in this process fishersci.ca. In the context of 1,3-butadiene hydroformylation, the primary monoaldehyde products are typically 3-pentenal and this compound. Catalysts engineered for high n-selectivity and reactivity in 1-alkene hydroformylation preferentially convert the terminal aldehyde, this compound, into the bis-hydroformylation product, adipic aldehyde.

However, the formation of an η³-crotyl complex through the iso-insertion of an (η²-butadiene)Rh(H) species can present a challenge. While this complex is an important intermediate for the monohydroformylation of butadiene, it can also lead to an unproductive exit channel within the catalytic mechanism, thereby hindering the formation of adipic aldehyde fishersci.ca.

Other Transition Metal-Catalyzed Processes Involving this compound

Beyond hydroformylation, this compound participates in various other transition metal-catalyzed processes, highlighting its versatility as a synthetic building block. One notable transformation is the intramolecular hydroacylation of 4-pentenals, a reaction catalyzed by transition metals like rhodium and cobalt, leading to the formation of cyclopentanones. For example, early work by Sakai and co-workers demonstrated the cyclization of 4-pentenals to cyclopentanones using stoichiometric amounts of Wilkinson's catalyst.

Iridium catalysis has also been employed in the synthesis of syn-2,3-dialkyl-4-pentenal derivatives from optically active bis-allyl ethers, achieving high diastereoselectivity and enantiospecificity. Furthermore, rhodium-catalyzed processes involving isomerization, propargyl Claisen rearrangement, and carbonyl migration reactions have been reported for allenyl aldehydes.

Non-Catalytic and Stoichiometric Synthetic Pathways

While transition metal catalysis offers powerful routes for transforming this compound, non-catalytic and stoichiometric synthetic pathways also contribute to the broader synthetic landscape of pentenal derivatives.

Aldol (B89426) Condensation Reactions for Substituted Pentenals

Aldol condensation reactions are fundamental carbon-carbon bond-forming processes in organic chemistry, involving the nucleophilic addition of an enolate to a carbonyl compound, such as an aldehyde or ketone. When the resulting β-hydroxy aldehyde is subjected to heating in the presence of a base, it readily undergoes dehydration to yield an α,β-unsaturated aldehyde.

For instance, the self-aldol condensation of propanal can lead to the formation of 2-methyl-2-pentenal. A particularly interesting example is a novel aldol condensation reaction involving 2-methyl-4-pentenal (B1615568), which exhibited high diastereoface selectivity. This selectivity is attributed to the stabilization of the transition state through a favorable interaction between the double bond and the carbonyl group. In cross-aldol reactions, optimal results are often achieved when one enolizable aldehyde is reacted with a non-enolizable aldehyde as the electrophile, which helps to control product distribution.

Oxidation of Alkenes and Related Methodologies for this compound Generation

The generation of this compound can be achieved through specific methodologies involving the manipulation of alkene-containing precursors. One notable approach involves the pyrolysis of azetidinone derivatives. Research indicates that the pyrolysis of 3-allyloxy derivatives of β-lactams and β-thiolactams provides a direct and simple route to the synthetically important this compound. These pyrolytic transformations effectively convert aldehydes to aryloxyalkenes, representing a protected homologation, and also yield this compound, which can be considered a C-1 allylation and homologation product. The initial 3-allyloxy-β-lactams are typically synthesized via the standard Staudinger ketene-imine [2+2] cycloaddition reaction. wikipedia.org

Barbier-Grignard-Type Alkylation Reactions with Aldehydes and this compound

This compound plays a crucial role as a substrate in the mechanistic studies of Barbier-Grignard-type alkylation reactions. An efficient method has been developed for the Barbier-Grignard-type alkylation of aldehydes using unactivated alkyl halides in aqueous media, employing an In/CuI/I₂ or In/AgI/I₂ system. nih.govwikipedia.org These reactions demonstrate enhanced efficiency in water compared to organic solvents. nih.govfishersci.ca Indium (In), copper(I) iodide (CuI) or silver(I) iodide (AgI), and iodine (I₂) are all essential components for the effective progression of these reactions. nih.govwikipedia.orgfishersci.ca A radical-type reaction mechanism has been extensively studied and proposed, with this compound serving as a key substrate in elucidating the reaction pathway. nih.govwikipedia.orgfishersci.cafishersci.nl This highlights this compound's utility not only as a synthetic intermediate but also as a probe for understanding fundamental reaction mechanisms in organometallic chemistry.

Van Leusen Imidazole (B134444) Synthesis Utilizing this compound

The Van Leusen imidazole synthesis stands as a powerful and versatile methodology for the construction of imidazole rings, and this compound has been successfully employed in this reaction. This synthesis typically involves a three-component reaction, where an aldimine, generated in situ, reacts with tosylmethyl isocyanide (TosMIC) and a base. wikipedia.orgfishersci.caontosight.ai

In a general procedure, this compound (compound 34) undergoes a smooth condensation reaction with allylamine (B125299) (compound 35) in dimethylformamide (DMF) at room temperature, forming the imine in situ. wikipedia.orgfishersci.canih.gov Subsequent addition of the TosMIC reagent (compound 18) and a base leads to the formation of the Van Leusen imidazole product (compound 36) in high yields. wikipedia.orgfishersci.canih.gov This imidazole can then be further transformed, for instance, through a ring-closing metathesis (RCM) reaction, utilizing a second-generation Grubbs catalyst, to yield fused bicyclic imidazole derivatives (compound 37). wikipedia.orgfishersci.canih.gov

Furthermore, this compound (compound 34) has been shown to condense with but-2-yn-1-amine (B3052429) (compound 38) in DMF at room temperature to generate an imine. wikipedia.orgfishersci.ca The subsequent reaction with phenyl TosMIC (compound 18) and potassium carbonate (K₂CO₃) provides another Van Leusen imidazole product (compound 39) in high yield. wikipedia.orgfishersci.ca This intermediate can then undergo cyclization via an intramolecular enyne metathesis reaction, resulting in the formation of cyclized products (compound 40) containing a diene functional group. wikipedia.orgfishersci.ca

The high yields observed in these reactions underscore the effectiveness of this compound as a starting material for the Van Leusen imidazole synthesis.

Table 1: Van Leusen Imidazole Synthesis with this compound

| Reactant 1 | Reactant 2 | Reagents/Conditions | Product (Van Leusen Imidazole) | Subsequent Reaction | Final Product | Yield |

| This compound | Allylamine | DMF, RT, TosMIC, Base | Imidazole 36 | RCM (Grubbs 2nd Gen) | Imidazole 37 | High |

| This compound | But-2-yn-1-amine | DMF, RT, Phenyl TosMIC, K₂CO₃ | Imidazole 39 | Intramolecular Enyne Metathesis | Imidazole 40 | High |

Synthesis of Specific this compound Derivatives

The synthesis of specific this compound derivatives is crucial for exploring their diverse applications in organic chemistry.

2-Phenyl-4-pentenal (B1614670)

2-Phenyl-4-pentenal is an organic compound characterized by a phenyl group attached to a pentenal chain. nih.gov It can be synthesized through various methods, including the aldol condensation reaction between benzaldehyde (B42025) and butanal. nih.gov

A related derivative, 2-methyl-2-phenyl-4-pentenal, can be prepared through a multi-step synthetic route. This involves the preparation of N-bromomethylphthalimide from N-hydroxymethylphthalimide and aqueous hydrobromic acid, followed by reaction with triethyl phosphite to yield diethyl phthalimidomethylphosphonate. nih.govnih.gov This phosphonate (B1237965) is then converted to diethyl N-benzylideneaminomethylphosphonate. The synthesis proceeds by reacting this phosphonate with butyllithium (B86547) at low temperatures (-78°C), followed by the addition of allyl bromide. nih.govnih.gov The resulting mixture is then treated with an acid to yield 2-methyl-2-phenyl-4-pentenal as a colorless liquid. nih.govnih.gov

Table 2: Synthesis of 2-Methyl-2-phenyl-4-pentenal (Key Step)

| Reactants (Key Step) | Reagents/Conditions | Product | Yield | Boiling Point |

| Diethyl N-benzylideneaminomethylphosphonate, Acetophenone, Allyl Bromide | Butyllithium (-78°C), then 3 N HCl | 2-Methyl-2-phenyl-4-pentenal | 75–83% | 70–73°C (0.1 mm) |

2-Ethyl-4-pentenal

2-Ethyl-4-pentenal (CAS No.: 5204-80-8) is a compound with a molecular formula of C₇H₁₂O. fishersci.ca While specific detailed synthetic procedures were not explicitly provided in the search results, literature indicates its existence and potential for synthesis. It is known to possess a distinctive odor characteristic of aldehydes and is utilized as an intermediate in organic synthesis for the production of various complex molecules. ontosight.ai Its structure features a double bond and a terminal aldehyde group, making it a valuable intermediate for studying structural and geometric isomerism in alkenes. ontosight.ai

4-Methyl-3-(Oxobutyl)-4-pentenal

Table 3: Synthesis of 4-Methyl-3-(Oxobutyl)-4-pentenal

| Starting Material | Reagents/Conditions | Product | Yield |

| Limonene-oxide | KIO₄ in water | 4-Methyl-3-(Oxobutyl)-4-pentenal | 85% |

Reaction Mechanisms and Mechanistic Studies of 4 Pentenal Transformations

Detailed Analysis of Intramolecular Hydroacylation Mechanisms

Intramolecular hydroacylation involves the addition of a hydrogen atom and an acyl group across an alkene within the same molecule, leading to the formation of cyclic ketones. nih.gov The general mechanism for transition metal-catalyzed hydroacylation typically commences with the oxidative addition of the aldehydic C-H bond to a metal center, generating an acyl-metal-hydride species. This is followed by coordination of the alkene, migratory insertion of the alkene into either the metal-acyl or metal-hydride bond, and finally, reductive elimination to form the new carbon-carbon bond and regenerate the active catalyst. sigmaaldrich.comfishersci.cafishersci.se A significant challenge in these reactions is the competing side-reaction of aldehyde decarbonylation, which can deactivate the catalyst. wikiwand.comsigmaaldrich.comwikipedia.org

Role of Rhodium Catalysts and Ligand Effects on Enantioselection

Rhodium(I) catalysts are predominantly employed for the intramolecular hydroacylation of 4-pentenals, effectively promoting their cyclization to cyclopentanones. nih.govuni.lufishersci.cacenmed.com Cationic Rh(I) complexes, in particular, exhibit high reactivity and are known to suppress the undesirable decarbonylation pathway, allowing for efficient catalytic turnover. wikiwand.comuni.lufishersci.cawikipedia.org

The enantioselective synthesis of chiral cyclopentanones from prochiral 4-pentenals is critically dependent on the choice of chiral ligands. Chiral diphosphine ligands play a pivotal role in inducing high enantioselectivity. wikiwand.comuni.lucenmed.combrainly.insuprabank.orglabsolu.ca Notable examples of such ligands include (S)-BINAP, (S,S)-ChiraPhos, and (S,S)-Me-DuPhos. wikiwand.comuni.lucenmed.com The effectiveness of a particular ligand is often influenced by the substituents on both the α-carbon atom and the pendant olefin of the 4-pentenal substrate. nih.govwikiwand.comcenmed.com For instance, the use of [Rh((S)-BINAP)]ClO₄ as a catalyst has been shown to achieve excellent enantioselectivities, reaching up to 99% enantiomeric excess (ee) for the cyclization of 4-substituted 4-pentenals. cenmed.combrainly.in Furthermore, the reactivity and selectivity of chiral rhodium catalysts can be fine-tuned by incorporating achiral phosphine (B1218219) ligands. cenmed.com

Kinetic Resolution Processes in this compound Cyclization

Kinetic resolution in the context of this compound cyclization refers to the enantioselective intramolecular olefin hydroacylation of racemic 4-pentenals, where one enantiomer reacts preferentially, leaving the other unreacted or reacting at a slower rate. The first enantioselective intramolecular olefin hydroacylation, reported by James and Young in 1983, involved the kinetic resolution of racemic 4-pentenals, yielding α-quaternary cyclopentenones with up to 52% ee, albeit with a theoretical yield limited to 50%. nih.govuni.lucenmed.comfishersci.ca

More recent advancements have focused on dynamic kinetic resolution (DKR) of chiral 4-pentenals by olefin hydroacylation. nih.govbrainly.infishersci.canih.gov This strategy merges the racemization of the starting material with asymmetric catalysis, enabling the conversion of racemic aldehydes into highly enantioenriched products. A dual catalytic system is often employed for DKR, where a primary amine (e.g., 1-adamantylamine) catalyzes the racemization of the aldehyde substrate via reversible enamine formation and hydrolysis, while a cationic rhodium catalyst promotes the hydroacylation. brainly.infishersci.canih.gov This approach has successfully generated α,γ-disubstituted cyclopentanones with high enantio- and diastereoselectivities. brainly.infishersci.canih.gov

Acyl-Alkyl Reductive Elimination Mechanisms

Acyl-alkyl reductive elimination is a critical step in the catalytic cycle of hydroacylation, serving as the final bond-forming event that leads to the desired ketone product and regenerates the active metal catalyst. sigmaaldrich.comfishersci.ca This step involves the formation of a new carbon-carbon bond between the acyl group and the alkyl group attached to the metal center. In some rhodium-catalyzed hydroacylation processes, preliminary mechanistic findings suggest that reductive elimination can be the turnover-limiting step. nih.gov Furthermore, the mechanism of acyl-alkyl reductive elimination has been inferred to occur by a process analogous to ester hydrolysis in certain hydroacylation reactions. wikiwand.com Computational studies, such as Density Functional Theory (DFT) calculations, have also proposed that in some hydroacylation reactions, the carbon-carbon bond formation can proceed via an outer-sphere C-C reductive elimination pathway. wikipedia.org

Computational and Theoretical Studies of Hydroacylation Pathways

Computational and theoretical studies, primarily employing Density Functional Theory (DFT) calculations, have provided invaluable insights into the intricate mechanisms of this compound hydroacylation pathways. fishersci.casigmaaldrich.comwikipedia.orgsigmaaldrich.comuni.lu These studies aim to elucidate reaction pathways, characterize transition states, and determine energy barriers, thereby contributing to a deeper understanding of the factors governing reactivity and selectivity.

For the intramolecular hydroacylation of this compound, computational investigations have consistently shown that the formation of the five-membered cyclopentanone (B42830) ring is often the most thermodynamically and kinetically favorable pathway. wikipedia.org DFT calculations confirm that the initial step typically involves the oxidative addition of the aldehyde C-H bond to the metal center, forming an acyl-metal-hydride intermediate. sigmaaldrich.comfishersci.ca Subsequent steps, including migratory insertion and reductive elimination, are then analyzed to identify the rate-determining step, which can vary depending on the specific catalyst and substrate. For instance, some studies have identified oxidative addition or hydrogen migration as the rate-determining steps. fishersci.cafishersci.sewikipedia.orguni.lu

Mechanisms of Other Key Reactions

Beyond hydroacylation, this compound can be involved in other significant transformations, with the Claisen rearrangement being a notable example for its synthesis.

Claisen Rearrangement to this compound

The Claisen rearrangement is a powerful carbon-carbon bond-forming reaction that proceeds via a fishersci.iefishersci.ie-sigmatropic rearrangement. fishersci.fiontosight.ainih.govfishersci.ca This thermal isomerization converts an allyl vinyl ether into a γ,δ-unsaturated carbonyl compound, with this compound being a classic product of this rearrangement. fishersci.fiontosight.ainih.govfishersci.ca

The mechanism of the Claisen rearrangement is characterized as a concerted, exothermic, and intramolecular process that proceeds through a highly ordered six-membered cyclic transition state. fishersci.fiontosight.ainih.gov During this rearrangement, a carbon-carbon sigma bond, a carbon-carbon pi bond, and a carbon-oxygen pi bond are formed, while two carbon-carbon pi bonds and a carbon-oxygen sigma bond are simultaneously broken. nih.gov For instance, allyl vinyl ether readily rearranges to form this compound. fishersci.fi In synthetic strategies, 4-pentenals can be prepared through a sequence involving Hg²⁺-catalyzed vinylation of 2-substituted allyl alcohols followed by a Claisen rearrangement. wikiwand.com Detailed mechanistic studies, including direct observation of molecular structural changes, have indicated that the Claisen rearrangement can follow a three-step pathway: initial weakening of the C4-O bond to generate a bis-allyl-like intermediate, followed by the formation of a weak C1-C6 bond leading to an aromatic-like intermediate, and finally, the simultaneous breaking of the C4-O bond and formation of the C1-C6 bond to yield the product. fishersci.cawikipedia.org

Photoisomerization and Photodegradation Mechanisms of Related Compounds (e.g., 4-oxo-2-pentenal)

The photochemistry of unsaturated 1,4-dicarbonyl compounds, such as 4-oxo-2-pentenal, is crucial in understanding atmospheric chemical processes. These compounds are generated in the atmospheric boundary layer through the oxidation of aromatic compounds and furans. They are anticipated to undergo rapid photochemical degradation, influencing atmospheric composition. whiterose.ac.ukresearchgate.netrsc.orgresearchgate.net

Studies on the photochemistry of (E)- and (Z)-isomers of 4-oxo-2-pentenal under natural sunlight conditions have determined their photochemical loss rates. Relative to j(NO2), the loss rate for (E)-4-oxo-2-pentenal is 0.18 (±0.01), and for (Z)-4-oxo-2-pentenal, it is 0.20 (±0.03). whiterose.ac.ukresearchgate.netrsc.org

The primary mechanism for the photochemical processing of 4-oxo-2-pentenal involves photoisomerization to a ketene-enol species, typically following γ-hydrogen abstraction. whiterose.ac.ukresearchgate.netrsc.org The ketene-enol intermediate derived from 4-oxo-2-pentenal exhibits a lifetime in the dark of 235 seconds. whiterose.ac.ukresearchgate.netrsc.org This ketene-enol can then undergo ring closure to yield a furanone, observed in yields of 30-42%. Alternatively, it can undergo further unimolecular rearrangement. whiterose.ac.ukresearchgate.netrsc.org A minor pathway, accounting for 10-15% of the reaction, directly forms carbon monoxide (CO), which is believed to proceed via a molecular elimination route from an initial biradical intermediate generated during photolysis. whiterose.ac.ukresearchgate.netrsc.org

The photolysis of 4-oxo-2-pentenal can proceed through several distinct pathways, including trans/cis photoisomerization, photoinduced intramolecular rearrangement involving a 1,2-H-shift, various radical formation channels, and molecular elimination channels. acs.org For instance, the formation of HCO radical is observed during the photolysis of 4-oxo-2-pentenal at specific wavelengths. The quantum yields for HCO from a predominantly trans-4-oxo-2-pentenal sample are 0.13 ± 0.02 at 193 nm and 0.014 ± 0.003 at 248 nm. For a cis-4-oxo-2-pentenal sample, these yields are 0.078 ± 0.012 at 193 nm and 0.018 ± 0.007 at 248 nm. acs.orgacs.org

Detailed research findings on the photolysis of 4-oxo-2-pentenal at different wavelengths (193, 248, 308, and 351 nm) reveal the formation of various products and their estimated yields:

| Product Channel | 193 nm Yield (%) | 248 nm Yield (%) | 308 nm Yield (%) | 351 nm Yield (%) |

| CH₃ + COCHCHCHO | ~25 | 33 | 31 | 23 |

| CH₃COCHCH₂ + CO | ~25 | 23 | 40 | 33 |

| 5-methyl-3H-furan-2-one | ~1.2 | 2.1 | 5.3 | 5.5 |

| HCO radical (trans) | 0.13 ± 0.02 | 0.014 ± 0.003 | N/A | N/A |

| HCO radical (cis) | 0.078 ± 0.012 | 0.018 ± 0.007 | N/A | N/A |

| acs.orgacs.org |

These findings indicate that photolysis is a dominant pathway for the degradation of 4-oxo-2-pentenal in the atmosphere. acs.org

Radical-Type Reaction Mechanisms (e.g., Barbier-Grignard)

This compound has been utilized as a substrate to investigate radical-type reaction mechanisms, particularly in the context of Barbier-Grignard-type alkylation reactions. acs.orgntu.edu.sgnih.govresearchgate.net In these reactions, the formation of a furan-type product, alongside the expected alkylation product when this compound reacts with cyclohexyl iodide, provides compelling evidence for a radical-type mechanism. acs.org

A plausible mechanism for these reactions suggests initiation via a single-electron transfer (SET) from an indium-copper or indium-silver system to an alkyl iodide, which subsequently generates an alkyl radical. This alkyl radical then attacks the aldehyde, this compound, leading to the formation of a radical intermediate. acs.org These reactions have demonstrated efficiency when conducted in water, with indium, copper(I) iodide (CuI) or silver(I) iodide (AgI), and iodine (I2) being essential for their successful progression. acs.orgntu.edu.sgnih.gov

The Barbier reaction mechanism, unlike classical Grignard reactions, is not fully elucidated, with various proposed mechanisms in the literature. These include radical pair processes and single electron transfer (SET) processes. rsc.org

Carbonyl Deinsertion and Double-Bond Migration in Pentenal Systems

Carbonyl Deinsertion: Carbonyl deinsertion is a significant competing mechanism observed in the intramolecular hydroacylation of this compound, a reaction that typically yields cyclopentanone. lycoming.eduuq.edu.auacs.orgescholarship.orgresearchgate.netscholaris.caacs.org In this process, instead of the desired alkene insertion, the carbonyl group undergoes deinsertion, remaining coordinated to the rhodium metal as a ligand. lycoming.edu This can lead to the formation of catalytically inactive species, such as [Rh(diphos)(CO)2]+, which can impede the catalytic cycle. uq.edu.auacs.org However, catalysis can persist through substrate-induced dissociation of these carbonyl ligands. uq.edu.au Carbonyl deinsertion can also occur when a directing group detaches from the metal center. escholarship.org Both carbonyl deinsertion and its reverse, re-insertion, are very rapid processes. acs.org A vacant site on the metal center is a prerequisite for carbonyl de-insertion to occur, and it is understood that oxidative addition of rhodium to an aldehyde C–H bond is involved. scholaris.caacs.org This pathway is generally disfavored in systems where it would result in the formation of a tertiary Rh–CR3 bond within a strained four-membered metallacyclic Rh–O–C–C ring. acs.org In the context of diastereoselective hydroacylation of 3-substituted-4-pentenals, the formation of 4-phenyl-4-pentenal has been attributed to carbonyl deinsertion-insertion steps. acs.orgresearchgate.net

Advanced Applications and Derivatization of 4 Pentenal in Specialized Chemical Fields

Precursor in Pharmaceutical Synthesis and Drug Discovery

The utility of 4-pentenal extends significantly into pharmaceutical synthesis, where it acts as a crucial precursor and intermediate for the creation of complex medicinal molecules and in the screening of bioactive compounds.

Synthesis of Complex Medicinal Molecules and Intermediates (e.g., Epothilone B)

This compound and its derivatives play a pivotal role in the total synthesis of intricate natural products with therapeutic potential. A notable example is the use of 2-methyl-4-pentenal (B1615568) in the improved total synthesis of Epothilone B, a macrolide known for its microtubule-stabilizing properties and anticancer activity. This synthesis often involves a novel aldol (B89426) condensation reaction as a key step, highlighting the compound's importance in constructing complex molecular architectures thegoodscentscompany.comthegoodscentscompany.comnih.govuni.lu. Additionally, derivatives such as this compound, 3,3-bis[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]- have been identified as potential pharmaceutical precursors, suggesting their role in drug formulation due to properties that may enhance bioavailability nih.gov.

Development of Imidazole-Based Therapeutic Agents

This compound is instrumental in the synthesis of imidazole-based compounds, which are a significant class of therapeutic agents. Specifically, this compound can be utilized in the van Leusen imidazole (B134444) synthesis. This process involves the condensation of this compound with amines (e.g., but-2-yn-1-amine (B3052429) or allylamine) to form an imine intermediate. Subsequent reaction with tosyl-methyl isocyanide (TosMIC) and a base yields the imidazole product nih.gov. These imidazole derivatives can then undergo further transformations, such as intramolecular enyne metathesis reactions, to produce fused bicyclic imidazole rings and fused imidazo (B10784944) azepine analogs, which are recognized as potential significant therapeutic agents nih.gov.

Screening for Bioactive Compounds (e.g., Antibacterial, Cytotoxic Activity)

Beyond its direct synthetic applications, this compound serves as a valuable reagent in the screening of various bioactive compounds. It is employed in the assessment of phytochemical, antibacterial, and cytotoxic activities derived from medicinal plants, such as those found in Tamilnadu nih.gov. This application underscores its utility in identifying and evaluating potential therapeutic compounds from natural sources. Furthermore, derivatives like 4-pentenyl isothiocyanate have demonstrated potent antibacterial activity against specific microorganisms, including Aeromonas hydrophila, showcasing the broader biological relevance of this compound-derived structures.

Table 1: Examples of Bioactivity Associated with this compound and its Derivatives

| Compound / Derivative | Activity Screened/Observed | Reference |

| This compound | Reagent for screening phytochemical, antibacterial, and cytotoxic activity | nih.gov |

| 4-Pentenyl Isothiocyanate | Potent antibacterial activity (e.g., against Aeromonas hydrophila) | |

| Pentenal (in general/derivative) | Cytotoxic activity |

Role in Flavor and Fragrance Chemistry

This compound is recognized for its characteristic "cooked brown and roasted aroma," making it a valuable component in the flavor and fragrance industry. It is actively used as a flavoring agent in the food and beverage sectors, where it contributes to enhancing the taste and aroma of various products, imparting a rich and appetizing scent. Its application as a fragrance component in perfumes and cosmetics further highlights its significance in creating complex scent profiles.

Precursor for Polymers and Resins

The inherent reactivity of this compound, attributed to both its aldehyde and alkene functionalities, makes it a suitable precursor for the synthesis of polymers and resins. Its employment in the production of these materials stems from its ability to participate in various polymerization and condensation reactions. For instance, this compound is listed among aldehydes that can be incorporated into emulsion compositions, which in turn involve thermoplastic resins such as polyvinyl alcohol-based and polyamide-based resins. This indicates its role in modifying or contributing to the properties of polymeric materials.

Synthesis of Agrochemicals

This compound serves as an important intermediate in the synthesis of various agrochemicals, including pesticides. Its chemical structure allows for its transformation into compounds with agricultural applications. Derivatives like 2-phenyl-4-pentenal (B1614670) are specifically highlighted as raw materials for the synthesis of different pesticides, demonstrating the compound's foundational role in developing agents for crop protection and other agricultural needs. Furthermore, a derivative, this compound, 3,3-bis[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-, has potential applications as an agrochemical due to its reactivity and stability nih.gov.

Specialized Applications in Carbohydrate Chemistry (e.g., n-Pentenyl Glycoside Methodology)

This compound, an unsaturated aldehyde with the chemical formula C₅H₈O, finds specialized applications within carbohydrate chemistry, primarily as a versatile synthetic intermediate rather than a direct component in glycoside formation methodologies like the n-pentenyl glycoside method. Its unique structure, featuring both an aldehyde group and a terminal alkene, allows for diverse transformations crucial in constructing complex carbohydrate-derived structures.

One notable application of this compound in carbohydrate chemistry involves its use in the conversion of vicinal diols into acetals. This reaction provides a strategic pathway for protecting diol functionalities within carbohydrate scaffolds. Subsequent deprotection of these acetals can be achieved through sequential oxidative and reductive steps, highlighting this compound's utility in reversible protection strategies. researchgate.net

Furthermore, this compound serves as a key chiral intermediate in the synthesis of intricate molecules derived from carbohydrates. For instance, it has been obtained from D-glyceraldehyde derivatives via a Wittig olefination-Claisen rearrangement protocol. This chiral this compound intermediate is then readily converted into bis-tetrahydrofuran alcohol moieties, which are significant ligands used in the development of HIV protease inhibitors such as Darunavir and Brecanavir. researchgate.net This demonstrates its role in leveraging carbohydrate chirality for the synthesis of biologically active compounds.

In the realm of domino reactions, this compound can be generated from 5-halofuranosides. Specifically, in the presence of zinc powder, 5-halofuranosides can undergo a reaction that affords this compound. This highlights a synthetic route for producing this compound from carbohydrate precursors, which can then be utilized in subsequent transformations. researchgate.net

It is important to clarify the distinction between this compound and 4-Penten-1-ol, particularly in the context of n-pentenyl glycoside methodology. While the prompt references n-pentenyl glycoside methodology, it is 4-Penten-1-ol (an alcohol), not this compound (an aldehyde), that is the direct precursor used to form n-pentenyl glycosides. 4-Penten-1-ol reacts with protected glycosyl bromides to yield n-pentenyl glycosides, which function as glycosyl donors in carbohydrate synthesis. smolecule.com These n-pentenyl glycosides are valuable for assembling homoglycans and complex oligosaccharides due to their stability and controlled activation conditions. smolecule.comacs.orgiupac.org While this compound itself is not the direct source of the pentenyl group in this methodology, its applications in carbohydrate chemistry are distinct and significant, as detailed above.

The following table summarizes key applications of this compound in specialized chemical fields related to carbohydrates:

| Application Area in Carbohydrate Chemistry | Role of this compound | Description/Mechanism |

Spectroscopic Characterization and Analytical Methodologies for 4 Pentenal

Advanced Spectroscopic Techniques for Structural Elucidation (e.g., IR, NMR)

Spectroscopic methods, particularly Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy, are indispensable for confirming the molecular structure of 4-Pentenal.

Infrared (IR) Spectroscopy: IR spectroscopy provides characteristic absorption bands corresponding to the functional groups present in this compound. Key absorption bands observed in the FTIR spectrum of this compound include:

Aldehyde C-H stretch: Typically appears around 2710 cm⁻¹ rsc.orgscielo.br.

Carbonyl (C=O) stretch: A strong absorption band is observed around 1710 cm⁻¹, characteristic of the aldehyde carbonyl group rsc.orgscielo.br.

Alkene C=C stretch: A band around 1630 cm⁻¹ indicates the presence of the carbon-carbon double bond rsc.orgscielo.br.

Alkene C-H stretch: Weak absorption bands around 3078 cm⁻¹ are attributed to the stretching vibrations of the C-H bonds of the alkene group rsc.orgscielo.br.

Aliphatic C-H stretch: Bands around 2920 cm⁻¹ correspond to the aliphatic C-H stretching vibrations rsc.orgscielo.br.

These distinct vibrational frequencies allow for the identification of the aldehyde and alkene functionalities within the this compound molecule.

| Functional Group | Characteristic IR Absorption (cm⁻¹) |

|---|---|

| Aldehyde C-H | ~2710 |

| Carbonyl (C=O) | ~1710 |

| Alkene C=C | ~1630 |

| Alkene C-H | ~3078 |

| Aliphatic C-H | ~2920 |

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, including ¹H NMR and ¹³C NMR, is pivotal for detailed structural elucidation, providing information on the connectivity and environment of hydrogen and carbon atoms. PubChem provides access to 1D NMR spectra for this compound, including ¹³C NMR nih.gov.

¹H NMR Spectroscopy: This technique reveals the different proton environments within the molecule, their chemical shifts, and coupling patterns, which are indicative of neighboring protons. For this compound, characteristic signals would include those for the aldehyde proton, the vinylic protons of the terminal alkene, and the aliphatic methylene (B1212753) protons.

¹³C NMR Spectroscopy: ¹³C NMR provides insights into the carbon skeleton and the presence of various functional groups. The chemical shifts in the ¹³C NMR spectrum are characteristic of the carbon atoms in the aldehyde group, the alkene carbons, and the aliphatic carbons.

Together, IR and NMR spectroscopies offer a comprehensive approach to confirm the structure and purity of this compound.

Chromatographic Methods for Separation and Purity Assessment (e.g., Flash Chromatography)

Chromatographic techniques are essential for the separation, purification, and assessment of the purity of this compound from reaction mixtures or other matrices.

Flash Chromatography: Flash chromatography is a common technique for purifying organic compounds. However, the high volatility of this compound presents a challenge during the concentration step after flash chromatography, as product can be lost during solvent removal via rotovaporation chemicalforums.com. For this reason, distillation is often considered a more effective purification method for this compound, particularly when dealing with significant amounts of solvent chemicalforums.com.

Gas Chromatography (GC): Gas Chromatography is widely used for assessing the purity of volatile compounds like this compound and for detecting impurities or byproducts . GC separates compounds based on their differential partitioning between a stationary phase and a mobile gas phase. The purity of a sample can be verified by observing the number and intensity of peaks in the chromatogram; a pure sample ideally shows a single prominent peak libretexts.org. The NIST Mass Spectrometry Data Center provides Kovats Retention Index data for this compound on both semi-standard non-polar and standard polar columns, which are valuable for identification and method development in GC analysis nih.gov.

High-Performance Liquid Chromatography (HPLC): HPLC is another powerful chromatographic method, particularly useful for non-volatile or thermally labile compounds, or for samples that require derivatization. For carbonyl compounds, including aldehydes, HPLC with ultraviolet/visible (UV/Vis) detection can be used after derivatization, often with reagents like 2,4-dinitrophenylhydrazine (B122626) (DNPH) epa.gov. For assessing peak purity in HPLC, a photodiode array (PDA) detector is commonly employed to measure UV absorbance across a peak and identify spectral variations that may indicate coelution sepscience.com. Liquid Chromatography-Mass Spectrometry (LC-MS) offers a more definitive assessment of purity by detecting coelution based on mass differences, making it particularly useful for identifying low-level contaminants sepscience.com.

Quantitative Analysis of this compound and its Metabolites (e.g., LC-MS/MS)

Quantitative analysis of this compound and its potential metabolites is crucial for various research and industrial applications. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a primary analytical technique for the quantitative bioanalysis of small-molecule drugs and their metabolites in physiological samples chromatographyonline.com.

LC-MS/MS for Aldehyde Analysis: LC-MS/MS systems are powerful analytical tools for the detection, confirmatory identification, and precise quantification of various molecules mdpi.com. This technique is particularly well-suited for analyzing metabolites with low volatility or poor thermal stability, which might be challenging for GC-based methods mdpi.com. Derivatization strategies can significantly enhance the mass spectrometry sensitivity of aldehydes, allowing for more sensitive detection and quantification researchgate.net. For example, new derivatization reagents have been designed to facilitate selective capture, sensitive detection, and semi-targeted discovery of aldehyde metabolites via hydrazone formation, leading to significantly increased detection signals and improved limits of detection researchgate.net.

While specific metabolites of this compound were not detailed in the provided search results, the general principles and advancements in LC-MS/MS for aldehyde analysis are directly applicable. The ability of LC-MS/MS to provide impressive linear dynamic ranges allows for the simultaneous quantification of target compounds and lower-level metabolites in a single assay chromatographyonline.com.

Theoretical and Computational Chemistry Studies on 4 Pentenal

Quantum Chemical Calculations (e.g., MP2, Density Functional Theory)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and Møller-Plesset perturbation theory of second order (MP2), are extensively used to investigate the electronic structure and energetic properties of molecules. For 4-Pentenal, these methods can provide crucial information regarding its optimized geometries, vibrational frequencies, and relative energies of different conformers.

DFT is a widely adopted method in theoretical chemistry for calculating molecular structures, reaction parameters, transition states, and products of chemical reactions nih.gov. It can also be employed to determine active sites, activation energies, and reaction rate constants nih.gov. Common DFT functionals, such as B3LYP, M06-2X, and BHandHLYP, are frequently utilized in conjunction with various basis sets, including 6-31G* and 6-311++G(d,p) mdpi.com. For instance, DFT studies have been used to model transition states in organic reactions .

MP2 calculations, while generally more computationally expensive than DFT for larger systems, offer a higher level of theory for incorporating electron correlation effects. Both MP2 and DFT methods are valuable for mechanistic investigations and conformational analyses of organic molecules researchgate.netresearchgate.net. While MP2 errors can be higher than those obtained with some DFT calculations, MP2 is generally more accurate than Hartree-Fock (HF) methods nih.gov. Basis sets like 6-311++G(2d,2p) are commonly employed for MP2 and DFT calculations github.com.

These quantum chemical approaches enable the precise determination of molecular properties and serve as a foundation for more complex simulations. For this compound, such calculations would be instrumental in characterizing its ground state and excited states, understanding its electronic distribution, and predicting its spectroscopic signatures.

Molecular Dynamics Simulations and Potential Energy Surface Mapping

Molecular Dynamics (MD) simulations are powerful computational tools used to study the time-dependent behavior of molecular systems. These simulations rely on accurate Potential Energy Surfaces (PES), which describe the electronic energy of a system as a function of its nuclear coordinates aip.orgresearchgate.net. PES are fundamental for understanding reactive and non-reactive chemical processes researchgate.net.

MD simulations are applied across diverse chemical fields, including catalysis, biochemical applications, and polymer science, by describing the evolution of a chemical system over time researchgate.netumn.edu. However, traditional MD simulations can be computationally demanding, especially when high-level electronic structure calculations are required for force evaluation researchgate.net.

The development of machine learning (ML) techniques has significantly advanced the construction of PES. Neural Networks (NNs) have emerged as a suitable approach to map accurate PES from ab initio or DFT energy data sets, providing access to potential energies and forces at a fraction of the original computational cost researchgate.netumn.edu. A notable application directly relevant to this compound is the use of high-dimensional neural network potentials (HDNNP) to fit ab initio points for the Claisen rearrangement of allyl vinyl ether to this compound aip.orgumn.edu. This demonstrates the capability of ML-driven PES mapping to accurately describe the formation of this compound from a reactive pathway, allowing for subsequent MD simulations to explore its dynamics and further reactions.

The reconstruction of PES based on molecular simulations is crucial for comprehending the intricate behaviors of molecular systems, including the identification of multiple metastable states, which appear as local minima or potential wells on the energy surface arxiv.org.

Application of Artificial Neural Networks and Machine Learning in Predicting this compound Reactivity and Properties

Artificial Neural Networks (ANNs) and broader Machine Learning (ML) methodologies have transformed the landscape of chemical reactivity prediction, offering data-driven approaches that are not constrained by specific theoretical frameworks mit.edu. These methods have been successfully applied to predict various chemical properties, including reaction products, reaction yields, bond dissociation energies, and activation energies nih.govnih.govrsc.orgacs.org.

Deep learning models, a subset of ANNs, can predict activation energies given reactant and product graphs, representing molecules where atoms are vertices and bonds are edges acs.org. These models construct learned representations by passing information between graph elements acs.org. For this compound, ML approaches could be trained on datasets of its reactions or properties derived from quantum chemical calculations or experimental data. This would enable the prediction of its reactivity towards various reagents, its preferred reaction sites, or its physical properties with high accuracy and reduced computational cost compared to de novo quantum chemical calculations for every new scenario.

Modeling of Reaction Pathways and Transition States

Modeling reaction pathways and identifying transition states are central to understanding chemical transformations. Computational methods, particularly DFT, are indispensable for this purpose. A transition state is a high-energy, unstable configuration along a reaction coordinate that connects reactants to products nih.govmdpi.com.

The characterization of transition states involves confirming that they possess only one imaginary vibrational frequency, which corresponds to the reaction coordinate mdpi.com. Intrinsic Reaction Coordinate (IRC) calculations are subsequently performed to trace the minimum energy path (MEP) from the transition state down to both reactants and products, thus verifying the connection between the located transition state and the designated local minima mdpi.com.

For this compound, modeling its reaction pathways would involve identifying potential reaction sites, such as the aldehyde group or the alkene moiety. For example, the hydroformylation of this compound to adipic aldehyde involves specific reaction pathways researchgate.net. Furthermore, the isomerization of 3-pentenal to this compound is a relevant reaction that can be studied computationally to understand the energetic landscape and barriers involved researchgate.net.

Advanced transition state theories, such as Canonical Variational Transition State Theory (CVTST) coupled with small curvature tunneling (CVT/SCT), can be employed to evaluate accurate rate coefficients over a range of temperatures mdpi.com. By comparing the potential energy surfaces and rate constants of various reaction paths, DFT calculations can help determine the priority and feasibility of different reaction mechanisms nih.gov. This detailed mechanistic understanding is crucial for optimizing synthetic routes and predicting the behavior of this compound in various chemical environments.

Biological Relevance and Metabolic Pathways Where 4 Pentenal Acts As a Substrate or Product

Involvement in Biosynthetic Pathways (for related compounds)

Certain natural products contain structural motifs similar to pent-4-enal, suggesting its potential involvement in nature's biosynthetic pathways. nih.gov 4-Pentenal has been identified as a major volatile organic compound (VOC) in chicken abdominal fat tissue, indicating its presence as a product within a biological system. nih.gov The formation of volatile organic compounds in meat, including aldehydes, is linked to precursors such as amino acids and fatty acids, implying a metabolic origin for these compounds. nih.gov

For related compounds, pentanal, a saturated aldehyde structurally similar to this compound, can be formed during the oxidation of n-6 polyunsaturated fatty acids (PUFAs). fragranceu.com Furthermore, in plant metabolism, isomers like (2Z)-pentenal and (2E)-pentenal can be produced from their corresponding alcohol, (2Z)-pentenol, through the activity of alcohol dehydrogenases (ADHs) in maize leaves. This highlights the interconversion between aldehydes and alcohols within biological systems. fishersci.ca

Metabolism by Enzymatic Systems (e.g., Cytochrome P450 enzymes for derivatives)

This compound is associated with metabolic processes involving hydroperoxide lyases (HPLs), which are members of the cytochrome P450 enzyme family. These enzymes contribute to the complexity of metabolic pathways and are involved in the metabolism of compounds like 4-hexadienal, this compound, and nonanoic acid. ctdbase.org

Generally, aldehydes, including this compound, are readily metabolized through three primary routes: oxidation to carboxylic acids, reduction to alcohols, and conjugation with sulfhydryls such as glutathione. The presence of various dehydrogenase isozymes and oxidases enables organisms to metabolize a wide range of aldehyde substrates. The acidic oxidation products can either be excreted or condensed with coenzyme A to form acyl-CoA derivatives, while reduction to alcohols can be mediated by aldehyde reductases. guidetopharmacology.org

Role as a Potential Biomarker in Disease (for related compounds)

Related aldehydes, such as pentanal, have been identified as potential volatile organic compound (VOC) biomarkers for various types of cancer, including lung cancer. Studies have shown that the concentration levels of pentanal, along with nonanal, octanal, and hexanal, are considerably higher in the breath of lung cancer patients compared to healthy individuals, suggesting their utility as diagnostic indicators. fragranceu.comfragranceu.com

Another related compound, 4-methylpentanal, has been detected in the human body and is involved in metabolic disorders such as 11-beta-hydroxylase deficiency (CYP11B1) pathway. It has also been suggested as a potential biomarker for the consumption of certain foods. fishersci.ca

Phytochemical and Biological Activity Studies

Phytochemical Studies this compound is a component found in the essential oils of various plants. fishersci.ca It is utilized as a reagent in the screening of phytochemical, antibacterial, and cytotoxic activities of medicinal plants, particularly those native to Tamilnadu. fishersci.cathegoodscentscompany.com Derivatives of this compound have also been identified in plant extracts. For instance, "this compound, 2-methyl-" was detected through GC-MS analysis in the leaf extract of Mimosa pudica L. ctdbase.org Additionally, a steroidal compound, 3-O-(2'-methoxy-4'-(2-pentenal))-phenyl sitosterol, which contains a 2-pentenal moiety (an isomer of this compound), has been isolated from the bulbs of Ornithogalum umbellatum L. uni.lu

Biological Activity Studies this compound itself exhibits antimicrobial properties, demonstrating an ability to inhibit the growth of certain bacteria and fungi. fishersci.ca Beyond this compound, its derivatives and related compounds have also shown biological activities. For example, 3-Phenyl-4-pentenal, a compound synthesized using this compound as a precursor, has demonstrated potential antimicrobial, insecticidal, and pharmaceutical applications, including anticancer and neuroprotective effects. Furthermore, pentanal, a related aldehyde, has shown significant inhibitory activity against Aspergillus flavus, suggesting its potential as a bio-preservative to prevent fungal contamination in food products like red pepper. fragranceu.com

Future Research Directions and Emerging Trends in 4 Pentenal Chemistry

Development of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

A primary focus of future research lies in the development of sophisticated catalytic systems that can precisely control the reactivity of 4-pentenal's dual functional groups. The hydroformylation of this compound to produce adipic aldehyde, a valuable precursor for polymers like nylon-6,6, serves as a key example. researchgate.net Current research efforts are geared towards designing rhodium complexes with specialized phosphine (B1218219) and phosphite (B83602) ligands to maximize the selectivity for the linear dialdehyde (B1249045) product over branched isomers. researchgate.net

Key trends in this area include:

Ligand Design: The modular synthesis of new chelating bisphosphite ligands is a promising avenue. researchgate.net By systematically modifying the ligand backbone and electronic properties, catalysts can be fine-tuned to achieve selectivities greater than 95% for the desired linear product. researchgate.net

Supramolecular Catalysis: The use of supramolecular assemblies to control catalyst-substrate interactions is an emerging strategy. nih.gov These systems can create a defined reaction pocket around the metal center, influencing the regioselectivity of transformations like hydroformylation by pre-organizing the substrate. nih.gov

Encapsulated Catalysts: Encapsulating metal complexes within larger molecular structures can create high-precision catalysts. nih.gov This approach has shown unprecedented selectivity in the hydroformylation of internal alkenes and holds significant potential for controlling reactions with bifunctional substrates like this compound. nih.gov

Sustainable Catalysis: A move towards catalysts based on more abundant and less toxic metals is anticipated. sciencedaily.com Furthermore, developing recoverable and reusable catalytic systems is crucial for creating more sustainable and environmentally friendly manufacturing processes. sciencedaily.com

The table below summarizes representative catalyst systems and their performance in reactions involving unsaturated aldehydes, highlighting the ongoing quest for higher selectivity.

| Catalyst Type | Ligand/System | Target Reaction | Key Finding |

| Rhodium Complex | Chelating Bisphosphites | Hydroformylation | Achieved >95% selectivity for linear adipic aldehyde. researchgate.net |

| Supramolecular Rhodium Complex | Self-assembled ligands | Hydroformylation | Selectivity is highly dependent on substrate preorganization. nih.gov |

| Encapsulated Rhodium Complex | Molecular Capsule | Hydroformylation | Demonstrates high precision and regioselectivity for internal alkenes. nih.gov |

| Geminal Atom Catalysts (GACs) | Heptazine Chain (Copper Ions) | Cross-Coupling | High efficiency, reusability, and a significantly lower carbon footprint. sciencedaily.com |

Exploration of New Synthetic Transformations and Applications

Beyond its role in polymer synthesis, the reactivity of this compound is being explored in a variety of other synthetic contexts, particularly in the realm of asymmetric organocatalysis. These methods utilize small chiral organic molecules to catalyze reactions, offering a metal-free alternative for producing enantiomerically enriched compounds.

Future research will likely focus on applying these modern synthetic methods to this compound:

Asymmetric Michael Additions: Organocatalysts, such as chiral primary amines combined with thiourea (B124793) derivatives, can activate unsaturated aldehydes for Michael addition reactions. mdpi.com Applying this to a derivative of this compound could allow for the enantioselective introduction of nucleophiles, leading to complex chiral building blocks.

Iminium Ion Catalysis: The condensation of this compound with chiral secondary amine catalysts, like diphenylprolinol silyl (B83357) ethers, generates chiral iminium ions. researchgate.net These intermediates can undergo a variety of enantioselective transformations, such as conjugate additions and benzylation reactions. researchgate.net

Enamine Catalysis: Chiral amines can also catalyze reactions through enamine intermediates. nih.gov This pathway opens the door to enantioselective α-functionalization reactions, such as the α-oxyamination of this compound, providing access to important chiral synthons. nih.gov

Multicomponent Reactions (MCRs): The dual functionality of this compound makes it an ideal candidate for complex MCRs. mdpi.com Catalytic systems that can orchestrate sequential reactions involving both the aldehyde and alkene moieties will enable the rapid construction of intricate molecular architectures from simple precursors. mdpi.com

Advanced Computational Modeling for Mechanism Elucidation and Prediction

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting chemical reactivity. nih.gov Future advancements in this area will provide unprecedented insight into the mechanisms of this compound reactions, accelerating the discovery of new catalysts and transformations.

Emerging trends in the computational study of this compound chemistry include:

Transition State Analysis: DFT calculations are increasingly used to map the potential energy surfaces of reactions, identifying the structures and energies of transition states. researchgate.netresearchgate.net This information is critical for understanding the origins of selectivity in catalytic reactions, such as discerning the pathways leading to linear versus branched products in hydroformylation. researchgate.net

Mechanism Prediction: By comparing the activation barriers of competing reaction pathways, computational models can predict the most likely mechanism. nih.govresearchgate.net This is particularly valuable for complex organocatalytic cycles involving iminium or enamine intermediates derived from this compound. researchgate.netmdpi.com

Catalyst Design: Computational screening allows for the in silico design and evaluation of new catalysts before their synthesis. scielo.br By modeling the interactions between different ligands, metal centers, and this compound, researchers can identify catalyst candidates with enhanced activity and selectivity.

Dynamic and Solvent Effects: Moving beyond static models, future computational studies will increasingly incorporate molecular dynamics and explicit solvent models. nih.govrsc.org This will provide a more realistic description of the reaction environment, leading to more accurate predictions of reaction outcomes and enantioselectivities. rsc.org

The following table outlines how different computational approaches are being applied to understand reactions relevant to this compound.

| Computational Method | Application | Key Insights |

| Density Functional Theory (DFT) | Transition State Analysis | Elucidates the origins of regioselectivity and stereoselectivity. researchgate.net |

| DFT & Reaction Path Analysis | Mechanism Elucidation | Determines the priority of competing reaction pathways (e.g., ROOH vs. RO• mechanisms in oxidation). nih.gov |

| Quantum Mechanics (QM) | Catalyst Screening | Predicts the performance of hypothetical catalysts to guide experimental efforts. scielo.br |

| Molecular Dynamics (MD) | Simulating Reaction Environments | Accounts for the influence of solvent and temperature on reaction barriers and mechanisms. nih.gov |

Investigation of Biological Interactions and Environmental Impact

As the applications of this compound expand, a thorough understanding of its biological activity and environmental footprint becomes increasingly important. This compound belongs to the class of unsaturated aldehydes, some of which are known to be products of lipid peroxidation in biological systems and can exhibit toxicity. nih.govnih.gov

Future research directions in this domain should include:

Toxicological Profiling: While this compound is used as a flavoring agent and has undergone initial health assessments, more comprehensive toxicological studies are needed. nih.gov Research should focus on the mechanisms of its potential toxicity, particularly its reactivity as a soft electrophile towards biological nucleophiles like cysteine residues in proteins. nih.govacs.org Unsaturated aldehydes can contribute to cellular damage and have been implicated in various diseases. nih.govresearchgate.nettandfonline.com

Metabolic Pathways: Investigating how this compound is metabolized in biological systems is crucial. Understanding its metabolic fate will help in assessing its potential for bioaccumulation and long-term health effects.

Environmental Fate and Transport: Studies are needed to determine the persistence and degradation of this compound in the environment. methanol.org Key research questions include its rate of biodegradation in soil and water, its atmospheric half-life, and the potential toxicity of its degradation products. nih.gov

Structure-Activity Relationships: By comparing the biological and environmental impact of this compound with other related unsaturated aldehydes, researchers can develop structure-activity relationships. This knowledge can guide the design of safer chemicals and processes in the future.

Initial assessments have been conducted, but a deeper, more mechanistic understanding is a key future objective. nih.gov

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 4-Pentenal, and how do experimental conditions influence yield and purity?

- Methodological Answer : Common methods include the oxidation of 4-penten-1-ol using pyridinium chlorochromate (PCC) or Swern oxidation. Evaluate yield optimization by varying solvent systems (e.g., dichloromethane vs. DMF), temperature (0–25°C), and catalyst loading. Monitor purity via gas chromatography (GC) and NMR to detect byproducts like over-oxidized carboxylic acids. Compare kinetic vs. thermodynamic control in selectivity .

Q. Which spectroscopic techniques are optimal for characterizing this compound’s structure and reactivity?

- Methodological Answer : Use 1H/13C NMR to identify aldehyde protons (δ 9.5–10.0 ppm) and alkene signals (δ 5.0–6.0 ppm). IR spectroscopy confirms C=O (∼1720 cm⁻¹) and C=C (∼1650 cm⁻¹) stretches. For reactive intermediates, employ in situ FTIR or low-temperature NMR. Mass spectrometry (EI/CI) verifies molecular ion peaks (m/z 84) and fragmentation patterns .

Q. How can researchers mitigate this compound’s instability during storage and experimentation?

- Methodological Answer : Store under inert atmosphere (N₂/Ar) at −20°C with stabilizers like hydroquinone. Use freshly distilled solvent (e.g., THF, Et₂O) to prevent peroxide formation. Monitor degradation via periodic GC-MS analysis. For long-term studies, derivatize as acetals or Schiff bases to enhance stability .

Advanced Research Questions

Q. How can mechanistic studies elucidate this compound’s role in cycloaddition or polymerization reactions?

- Methodological Answer : Design kinetic experiments (e.g., variable-temperature NMR) to track reaction intermediates. Use isotopic labeling (e.g., D₂O for aldol reactions) to trace proton transfer pathways. Computational DFT studies (B3LYP/6-31G*) model transition states and regioselectivity. Compare experimental activation energies with theoretical values .

Q. What strategies resolve contradictions in catalytic efficiency data for this compound transformations?

- Methodological Answer : Systematically test variables: catalyst loading, solvent polarity, and substrate/catalyst ratio. Apply statistical tools (ANOVA, Tukey’s HSD) to identify significant outliers. Replicate studies under controlled conditions (e.g., moisture-free vs. ambient). Cross-validate with alternative techniques like calorimetry or in situ Raman .

Q. How can computational modeling (e.g., DFT, MD) complement experimental data in predicting this compound’s behavior under non-standard conditions?

- Methodological Answer : Simulate reaction pathways under high-pressure/temperature conditions (e.g., autoclave environments) using Gaussian or ORCA. Validate with experimental DSC/TGA data for thermal stability. Combine molecular dynamics (MD) to study solvent effects on conformation. Use QM/MM hybrid models for enzyme-catalyzed reactions .

Q. What experimental designs optimize enantioselective synthesis of this compound derivatives?

- Methodological Answer : Screen chiral catalysts (e.g., Jacobsen’s salen complexes) via high-throughput experimentation (HTE). Use chiral HPLC or circular dichroism (CD) to assess enantiomeric excess (ee). Correlate steric/electronic effects of ligands (e.g., BINAP vs. PHOX) with ee using multivariate regression analysis .

Methodological Guidelines

- Data Integrity : Ensure reproducibility by documenting raw data (e.g., NMR spectra, chromatograms) in supplementary materials. Use tools like Open Science Framework (OSF) for transparency .

- Contradiction Analysis : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to iteratively refine hypotheses when facing conflicting results .

- Interdisciplinary Integration : Combine synthetic chemistry with computational or spectroscopic workflows to address gaps in mechanistic understanding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.